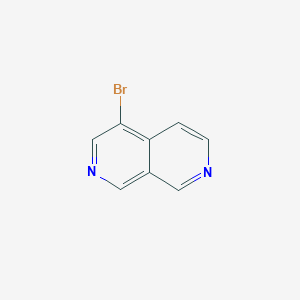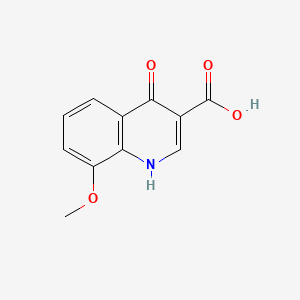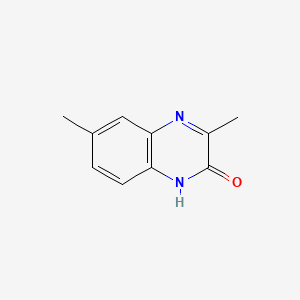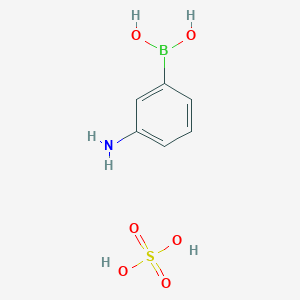
硫酸(3-氨基苯基)硼酸
描述
“(3-Aminophenyl)boronic acid sulfate” is a compound with the CAS Number: 280563-63-5 . It has a molecular weight of 235.03 . It is employed as a reagent in the preparation of Suzuki-Miyaura cross-coupling . It is used for Gram-positive antivirulence drugs and inhibitors of Streptococcus agalactiae Stk1 . It is also used in the preparation of a regioisomer of Zaleplon (a sedative), an amphiphilic random glycopolymer, which self-assembles to form nanoparticles, with potential as a glucose-sensitive matrix .
Synthesis Analysis
The compound is commonly used as a reagent in Suzuki-Miyaura coupling reactions, where it can be used to form C-C bonds by the reaction with aryl or vinyl halides . It can undergo three-component condensation with 3,5-disubstituted salicylaldehyde derivatives and aliphatic alcohols to afford calix-shaped boron complexes .Molecular Structure Analysis
The linear formula of “(3-Aminophenyl)boronic acid sulfate” is C6H8BNO2.H2O4S . The InChI code is 1S/C6H8BNO2.H2O4S/c8-6-3-1-2-5(4-6)7(9)10;1-5(2,3)4/h1-4,9-10H,8H2;(H2,1,2,3,4) .Chemical Reactions Analysis
The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The compound can also be used in the preparation of phenylboronic acid (PBA) monolayer-modified Au electrode for the voltammetric sensing of uridine and cytidine .Physical And Chemical Properties Analysis
The compound has a molecular weight of 185.98 . It is a powder with a melting point of ≥300 °C .科学研究应用
Sensing Applications
Boronic acids, including (3-Aminophenyl)boronic acid sulfate, are increasingly utilized in diverse areas of research, including various sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in both homogeneous assays and heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This can be particularly useful in research involving cellular studies and protein analysis .
Protein Manipulation and Modification
Boronic acids have shown significant growth in their interaction with proteins, their manipulation, and cell labelling . This makes (3-Aminophenyl)boronic acid sulfate a valuable tool in protein research and biochemistry .
Separation Technologies
Boronic acids are also used in separation technologies . Their unique properties allow them to be used in the separation of different compounds, making them valuable in fields like analytical chemistry .
Development of Therapeutics
Boronic acids are used in the development of therapeutics . Their ability to interact with various compounds can be harnessed in the creation of new drugs and treatments .
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . (3-Aminophenyl)boronic acid sulfate can be used as a reagent in this process .
Synthesis of Functionalized Hydrogels
(3-Aminophenyl)boronic acid sulfate is used in the synthesis of phenylboronic acid-functionalized inverse opal hydrogels within microfluidic flow cells for glucose sensing .
Protein Immobilization on Chromatographic Support
This compound is also used as a complexing reagent for protein immobilization on chromatographic support . This application is particularly useful in bioseparation and bioprocessing technologies .
安全和危害
未来方向
Due to its ability to selectively bind with diol-compounds, “(3-Aminophenyl)boronic acid sulfate” can be employed in developing sensors for detecting saccharides and glycosylated biomolecules by immobilizing on a metal substrate via a self-assembled monolayer . This suggests potential future applications in the field of biosensing.
作用机制
Target of Action
Boronic acid derivatives are known to selectively bind with diol-containing compounds . This property allows them to interact with various biological targets, particularly saccharides and glycosylated biomolecules .
Mode of Action
(3-Aminophenyl)boronic acid sulfate, like other boronic acid derivatives, is commonly used as a reagent in Suzuki-Miyaura coupling reactions . In these reactions, it forms carbon-carbon (C-C) bonds by reacting with aryl or vinyl halides . The compound’s boronic acid group plays a crucial role in this process, acting as a nucleophile that can transfer its organic group to a transition metal catalyst .
Biochemical Pathways
The Suzuki-Miyaura coupling is a key biochemical pathway involving (3-Aminophenyl)boronic acid sulfate . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . The boronic acid group in the compound is transferred from boron to palladium during transmetalation , leading to the formation of new C-C bonds .
Pharmacokinetics
It’s known that the compound is soluble in water , which could influence its absorption and distribution in biological systems.
Result of Action
The primary result of the action of (3-Aminophenyl)boronic acid sulfate is the formation of new C-C bonds through Suzuki-Miyaura coupling . This property is widely utilized in organic synthesis, including the synthesis of natural products, materials, polymers, and liquid crystals .
Action Environment
The action of (3-Aminophenyl)boronic acid sulfate can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reactions in which it participates are typically performed under mild and functional group-tolerant conditions . Additionally, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .
属性
IUPAC Name |
(3-aminophenyl)boronic acid;sulfuric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2.H2O4S/c8-6-3-1-2-5(4-6)7(9)10;1-5(2,3)4/h1-4,9-10H,8H2;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVGYYBQCXVVHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N)(O)O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10985112 | |
| Record name | (3-Aminophenyl)boronic acid--sulfuric acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10985112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminophenyl)boronic acid sulfate | |
CAS RN |
66472-86-4, 280563-63-5 | |
| Record name | (3-Aminophenyl)boronic acid hemisulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66472-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC87958 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87958 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3-Aminophenyl)boronic acid--sulfuric acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10985112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 280563-63-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



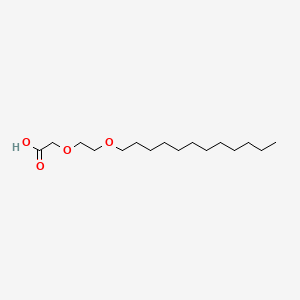
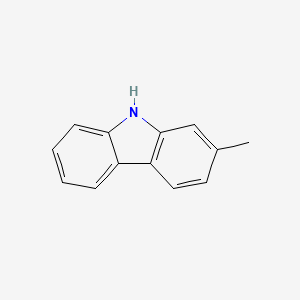
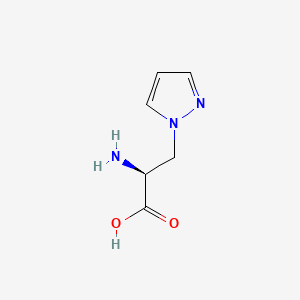
![2-[(E)-2-nitroethenyl]-1H-pyrrole](/img/structure/B3422954.png)

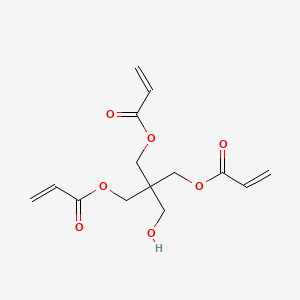
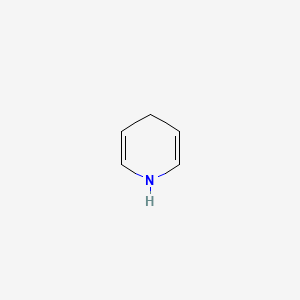
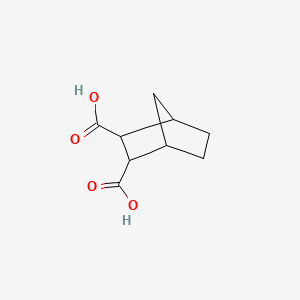
![2-Octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione](/img/structure/B3422993.png)

![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-chloroacetate](/img/structure/B3422997.png)
